Product packaging for Ethyl (E)-oct-2-enoate(Cat. No.:CAS No. 7367-82-0)

Ethyl (E)-oct-2-enoate

Cat. No.: B3029647
CAS No.: 7367-82-0
M. Wt: 170.25 g/mol
InChI Key: AISZSTYLOVXFII-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance in Chemical Sciences

Historically, Ethyl trans-2-octenoate has been a significant compound in the flavor and fragrance industry. chemimpex.com Its distinct scent, described as fruity, green, and waxy with notes of pear and pineapple, made it a valuable ingredient in food flavorings, perfumes, and cosmetics. chemimpex.comthegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound for use as a flavoring agent, highlighting its established presence in this sector. nih.gov

Beyond its sensory properties, Ethyl trans-2-octenoate has served as a useful intermediate in organic synthesis. chemimpex.com Its chemical structure, featuring an alpha,beta-unsaturated ester, provides a reactive site for various chemical transformations, allowing researchers to produce other complex molecules. This has made it a staple in synthetic chemistry for building more elaborate chemical architectures.

Scope and Objectives of Current Research on Ethyl trans-2-octenoate

The focus of contemporary research on Ethyl trans-2-octenoate has expanded significantly beyond its traditional applications. Scientists are now investigating its bioactive properties and potential uses in biotechnology and medicine.

A notable area of current research involves its effect on microorganisms. A recent study reported that Ethyl trans-2-octenoate, along with other unsaturated fatty acid ethyl esters, can inhibit the formation of persister cells in Escherichia coli. jmb.or.kr These persister cells are dormant variants of regular cells that exhibit high antibiotic tolerance. The research indicated that the compound may regulate the antitoxin HipB, suggesting a potential pathway for controlling bacterial persistence. jmb.or.kr

Furthermore, research into related compounds highlights a growing interest in the biological applications of octenoate derivatives. For instance, a 2024 study investigated the use of choline (B1196258) trans-2-octenoate, an ionic liquid derived from trans-2-octenoic acid, in the context of whole tumor cell vaccine immunotherapy. harvard.edu While this study does not use the ethyl ester directly, it points to a broader research interest in the biological activities of the trans-2-octenoate moiety. Other research avenues include its use as a substrate in microbial fermentation processes, aiming to develop bio-based products and sustainable technologies. chemimpex.com

Chemical and Physical Properties of Ethyl trans-2-octenoate

The following tables summarize key identification and physical property data for Ethyl trans-2-octenoate.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name ethyl (E)-oct-2-enoate nih.gov
CAS Number 7367-82-0 scbt.com
Molecular Formula C₁₀H₁₈O₂ scbt.com
Molecular Weight 170.25 g/mol scbt.comnih.gov
FEMA Number 3643 nih.govsigmaaldrich.com

Table 2: Physical Properties

Property Value Conditions Source
Appearance Colorless to pale yellow liquid chemimpex.com
Odor Fruity, green, waxy, pear, pineapple thegoodscentscompany.com
Boiling Point 222 °C at 1 atm (lit.) sigmaaldrich.comsigmaaldrich.com
94 °C at 30.00 mm Hg nih.gov
Density 0.883 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com
0.888-0.894 g/mL at 20 °C nih.gov
Refractive Index 1.4410 at 20 °C (lit.) sigmaaldrich.comsigmaaldrich.com
1.439-1.445 at 20 °C nih.gov

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B3029647 Ethyl (E)-oct-2-enoate CAS No. 7367-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZSTYLOVXFII-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020036
Record name Ethyl (E)-oct-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Green-fruity aroma
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fats, Soluble (in ethanol)
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.888-0.894 (20°)
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7367-82-0, 2351-90-8
Record name Ethyl (E)-2-octenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7367-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octenoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-octenoate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octenoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl (E)-oct-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl oct-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (E)-oct-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-OCTENOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44BPD919TX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution of Ethyl Trans 2 Octenoate

Presence in Biological Systems

The detection of Ethyl trans-2-octenoate spans different natural sources, from the aromatic profiles of fruits to the complex bouquets of fermented beverages and products.

Ethyl trans-2-octenoate is a component of the volatile organic compounds (VOCs) released by certain plants, contributing to their distinct aroma.

Pequi Trees (Caryocar brasiliense Camb.): Research has confirmed the presence of Ethyl trans-2-octenoate in the volatile composition of pequi fruit. scielo.brresearchgate.net It is considered a key chemical marker that, along with other compounds like dendrolasin (B1239636) and ethyl octanoate (B1194180), helps to discriminate between pequi trees from different populations. scielo.brmendeley.com

While a wide array of ethyl esters, such as ethyl hexanoate (B1226103) and ethyl octanoate, are well-documented and abundant aroma contributors in fermented products, Ethyl trans-2-octenoate is not commonly reported in the scientific literature as a significant constituent of whiskey, wine, or dairy products. mdpi.comresearchgate.netmdpi.com The characteristic aromas of these products are typically defined by other ester profiles.

Quantitative and Qualitative Variation in Natural Sources

The concentration and contribution of Ethyl trans-2-octenoate can vary significantly depending on the source.

Qualitatively, it is noted for its contribution to the sweet and fruity notes in the aroma profile of pears. researchgate.net

Quantitatively, significant variation has been observed in the fruit of different pequi trees. A study analyzing the volatile compounds from eighteen pequi trees representing five different populations found that the relative percentage of Ethyl trans-2-octenoate varied substantially among the individual plants. This variability highlights its role as a chemosystematic marker, allowing for the classification and differentiation of pequi tree populations based on their unique volatile profiles. scielo.brresearchgate.netmendeley.com

The table below presents data from a study on pequi trees, showing the variation in the relative peak area of Ethyl trans-2-octenoate among different samples.

Data sourced from a study on the volatile constituents of Pequi trees, as presented in Ciênc. Tecnol. Aliment., Campinas, 33(Supl. 1): 116-124, fev. 2013.

Biosynthesis and Metabolic Pathways of Ethyl Trans 2 Octenoate

Enzymatic Pathways in Biological Systems

The core of ethyl trans-2-octenoate biosynthesis is an enzymatic reaction that builds the ester molecule from two precursor components. This process is heavily reliant on the cell's primary metabolic activities, particularly lipid and fatty acid synthesis.

The final step in the biosynthesis of ethyl trans-2-octenoate is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the condensation of an alcohol and an acyl-coenzyme A (acyl-CoA) to form an ester. nih.govpeerj.comresearchgate.net In this specific case, the reaction involves the transfer of the trans-2-octenoyl group from its corresponding acyl-CoA to ethanol (B145695).

AATs are a diverse group of enzymes capable of using a range of alcohol and acyl-CoA substrates, which allows organisms to produce a wide variety of esters. nih.govmdpi.com In the well-studied yeast Saccharomyces cerevisiae, the key enzymes responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters are encoded by the EHT1 and EEB1 genes. nih.govnih.gov These enzymes, Eht1p and Eeb1p, are ethanol O-acyltransferases that catalyze the esterification of acyl-CoAs with ethanol, playing a crucial role in the formation of compounds like ethyl octanoate (B1194180), a saturated counterpart to ethyl trans-2-octenoate. nih.govnih.gov

The synthesis of ethyl trans-2-octenoate is fundamentally dependent on the availability of two key precursors:

Ethanol : This alcohol is a common and abundant product of fermentation metabolism in many yeasts, including Saccharomyces cerevisiae. asm.org

trans-2-Octenoyl-CoA : This activated form of the fatty acid is the acyl donor. Its availability is often the rate-limiting factor in the production of the final ester. asm.orgkuleuven.be

The rate of ester formation is directly influenced by the intracellular concentrations of these two substrates. asm.org While ethanol is typically plentiful during fermentation, the pool of specific medium-chain acyl-CoAs is more tightly regulated and linked to other metabolic pathways. asm.orgresearchgate.net

The crucial precursor, trans-2-octenoyl-CoA, is a direct product of lipid and fatty acid metabolism. hmdb.ca In yeast, the de novo synthesis of fatty acids occurs via the fatty acid synthase (FAS) complex, which builds up fatty acid chains in two-carbon increments. asm.orgresearchgate.net Medium-chain fatty acids, such as the eight-carbon octanoic acid, are intermediates in this process.

Under certain metabolic conditions, these medium-chain acyl-CoAs can be released from the FAS complex before they are elongated into long-chain fatty acids (typically C16-C18). asm.orgnih.gov This release provides the necessary acyl-CoA substrate pool for the alcohol acyltransferases to synthesize medium-chain ethyl esters. nih.govresearchgate.net Therefore, the biosynthesis of ethyl trans-2-octenoate is intrinsically linked to the regulation and activity of the fatty acid synthesis pathway.

Different microorganisms exhibit varying capacities for producing ethyl trans-2-octenoate and other related esters, contributing unique aroma profiles to fermented products.

Saccharomyces cerevisiae : This conventional brewing and winemaking yeast is a well-known producer of a variety of esters that are critical to the final flavor of beverages. nih.gov Its metabolism generates both the ethanol and the medium-chain acyl-CoA precursors necessary for ester synthesis. nih.govjmb.or.kr The primary enzymes responsible, Eeb1p and Eht1p, have been extensively studied. Deletion of the EEB1 gene, in particular, leads to a significant reduction in the production of ethyl esters like ethyl hexanoate (B1226103) and ethyl octanoate. nih.gov

Table 1: Key Enzymes in S. cerevisiae for Medium-Chain Ethyl Ester Synthesis
EnzymeEncoding GenePrimary Function in Ester SynthesisReference
Eeb1pEEB1Major enzyme for medium-chain fatty acid ethyl ester synthesis. Deletion severely reduces production. nih.gov
Eht1pEHT1Contributes to medium-chain fatty acid ethyl ester synthesis, with some studies suggesting a preference for shorter chain acyl-CoAs. Also possesses esterase activity. nih.govnih.gov

Geotrichum candidum : This filamentous fungus, often found in dairy products, is recognized for its ability to produce a range of aromatic compounds. researchgate.netjmbfs.org Research has specifically identified its capacity to generate fruity and floral aromas. A comparative analysis of aroma components from a mutagenic strain of G. candidum detected the presence of ethyl (E)-2-octenoate, highlighting this microbe's specific enzymatic machinery for its synthesis. nih.gov

Table 2: Relative Abundance of Ethyl (E)-2-octenoate in Geotrichum candidum Strains
StrainRelative Content of Ethyl (E)-2-octenoate (%)Reference
Wild-type0.27 nih.gov
Mutagenic-type0.31 nih.gov

Lachancea thermotolerans : As a non-conventional yeast gaining popularity in winemaking, L. thermotolerans is used to create distinct aroma profiles. mdpi.comresearchgate.net When used in sequential fermentation with S. cerevisiae, it has been shown to alter the concentration of numerous volatile compounds, including various ethyl esters. mdpi.comnih.gov Studies have documented its ability to produce ethyl octanoate and other related esters, indicating it possesses the necessary metabolic pathways, although its specific enzymes are less characterized than those in S. cerevisiae. mdpi.comresearchgate.net The presence of ethyl 2-decenoate and ethyl 7-octenoate in wines fermented with this yeast suggests a capacity to produce unsaturated ethyl esters. mdpi.com

Genetic Regulation and Metabolic Engineering for Biosynthesis

The production of ethyl trans-2-octenoate can be manipulated and potentially enhanced by altering the genetic framework of the producing microorganism. This involves modulating the expression of key genes and re-engineering metabolic pathways to increase the supply of precursors.

The expression of AAT genes like EEB1 and EHT1 is a critical control point for ester synthesis. Studies have shown that downregulating or deleting these genes in S. cerevisiae leads to a significant decrease in the production of medium-chain ethyl esters. jmb.or.krjmb.or.kr For example, deleting one allele of EEB1 in a diploid yeast strain resulted in a 52% reduction in ethyl hexanoate levels. jmb.or.krjmb.or.kr

However, the relationship is not always linear. Overexpression of these genes does not guarantee a corresponding surge in ester output. kuleuven.be Research indicates that the concentration of the acyl-CoA precursor is often the true bottleneck. asm.org If the supply of trans-2-octenoyl-CoA is limited, simply increasing the amount of AAT enzyme will have little effect on the final product yield. This suggests that the regulation of fatty acid metabolism is a more dominant factor in controlling the rate of synthesis. asm.orgkuleuven.be

Given the limitations of simply overexpressing ester-forming enzymes, metabolic engineering efforts have focused on a dual approach: increasing the precursor supply and ensuring efficient conversion to the final product.

One successful strategy involves modifying the fatty acid synthase (FAS) complex itself. By introducing specific mutations into the FAS1 and FAS2 genes in S. pastorianus (a close relative of S. cerevisiae), researchers were able to increase the release of medium-chain acyl-CoA intermediates. nih.gov For instance, a specific mutation (R1834K) in the ScFAS1 gene was shown to significantly boost the production of ethyl octanoate. nih.gov

Combining this precursor-enhancing strategy with the overexpression of an esterase gene, such as ScEEB1, can further direct the elevated fatty acid pool toward the desired ethyl esters. nih.gov Other studies have also demonstrated that overexpression of EEB1 alone in S. pastorianus can enhance ethyl octanoate production by up to 47%. nih.gov These approaches represent a powerful toolkit for rationally designing microbial cell factories for the targeted production of specific esters like ethyl trans-2-octenoate. mit.edu

Table 3: Impact of Metabolic Engineering on Ethyl Octanoate Production in Yeast
OrganismGenetic ModificationEffect on Ethyl Octanoate ProductionReference
Saccharomyces pastorianusOverexpression of EEB1~47% increase compared to parental strain nih.gov
Saccharomyces pastorianusOverexpression of ScFAS1R1834KBoosted ethyl octanoate production nih.gov
Saccharomyces pastorianusCo-overexpression of EEB1 and ETR1~41% increase compared to parental strain nih.gov

Engineering of Microorganisms for Enhanced Production

Metabolic engineering has become a critical tool for overproducing valuable chemicals like ethyl trans-2-octenoate in microbial hosts. The primary strategies focus on increasing the intracellular pools of precursors (octenoyl-CoA and ethanol) and efficiently channeling them toward the final product. The most commonly engineered microorganisms for this purpose are the baker's yeast Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica. nih.govdtu.dk

Key Engineering Strategies:

Enhancing Precursor Supply:

Acetyl-CoA Pool Expansion: The fundamental building block for both fatty acids and ethanol is acetyl-CoA. Engineering efforts often target the pyruvate (B1213749) dehydrogenase (PDH) bypass pathway in S. cerevisiae to increase the cytosolic acetyl-CoA supply. oup.comnih.gov Overexpression of genes like ALD6 (acetaldehyde dehydrogenase) and a modified acetyl-CoA synthetase (acsSEL641P) has proven effective. nih.govchalmers.se

Malonyl-CoA and NADPH Increase: To boost fatty acid synthesis, the production of malonyl-CoA is enhanced by overexpressing the native acetyl-CoA carboxylase (ACC1). nih.gov Since fatty acid synthesis is an energy-intensive process requiring NADPH, pathways are also engineered to increase the availability of this reducing cofactor. oup.com

Ethanol Production: While S. cerevisiae is a natural high-producer of ethanol, its formation can be modulated. For instance, overexpressing alcohol dehydrogenase (ADH2) can influence the ethanol pool available for esterification. nih.gov

Optimizing the Synthesis Pathway:

Esterification Enzyme Overexpression: The final catalytic step is a common bottleneck. Overexpressing robust alcohol acyltransferases or wax ester synthases is a crucial strategy. Wax ester synthase genes from various organisms, such as Acinetobacter baylyi (ws2) or Marinobacter hydrocarbonoclasticus (MhWS), are frequently expressed in yeast to improve FAEE production. acs.orgnih.gov The choice of promoter for driving gene expression is also critical for maximizing enzyme levels. acs.org

Reverse β-Oxidation Pathway Implementation: To specifically generate medium-chain unsaturated acyl-CoAs like trans-2-octenoyl-CoA, the heterologous expression of a reverse β-oxidation pathway from bacteria like Clostridium acetobutylicum has been successfully used in S. cerevisiae to produce compounds like hexanoic and octanoic acid. nih.gov

Blocking Competing Pathways:

Preventing Fatty Acid Degradation: To preserve the fatty acyl-CoA pool, the native β-oxidation pathway is often disabled. This is typically achieved by deleting the POX1 gene, which encodes the first enzyme in the peroxisomal β-oxidation pathway. nih.gov

Eliminating Storage Lipid Formation: To prevent the diversion of fatty acids into cellular storage lipids (triacylglycerols and steryl esters), genes involved in their synthesis are deleted. A common approach in S. cerevisiae is the quadruple deletion of ARE1, ARE2, DGA1, and LRO1. nih.gov

These strategies, often applied in combination, create highly specialized microbial cell factories capable of significantly enhanced production of specific fatty acid ethyl esters.

Interactive Data Tables

Table 1: Key Genes in the Engineered Biosynthesis of Fatty Acid Ethyl Esters

Gene(s)FunctionEngineering StrategyHost Organism Example
ACC1Acetyl-CoA CarboxylaseOverexpression to increase malonyl-CoA supplyS. cerevisiae, Y. lipolytica nih.govnih.gov
ALD6, acsSEL641PAcetaldehyde Dehydrogenase, Acetyl-CoA SynthetaseOverexpression to boost cytosolic acetyl-CoAS. cerevisiae nih.govchalmers.se
ws2, MhWSWax Ester Synthase / Alcohol AcyltransferaseHeterologous expression to catalyze final esterification stepS. cerevisiae, Y. lipolytica acs.orgnih.gov
POX1Peroxisomal Acyl-CoA OxidaseDeletion to prevent β-oxidation of fatty acyl-CoAsS. cerevisiae nih.gov
ARE1, ARE2, DGA1, LRO1Acyltransferases for storage lipid synthesisDeletion to prevent diversion of fatty acids to storageS. cerevisiae nih.gov

Table 2: Examples of Production Improvement through Metabolic Engineering

Engineered Strain/StrategyProductImprovementReference
S. cerevisiae with full reverse β-oxidation pathwayEthyl octanoate2.8-fold increase vs. parent strain oup.com
S. cerevisiae with combined overexpression of ws2, ADH2, ALD6, acsSE, ACC1, ACB1 and deletion of storage/β-oxidation pathwaysTotal FAEEs4.1-fold improvement vs. sole ws2 expression nih.gov
Y. lipolytica with codon-optimized MhWS gene under UAS4B-TEF promoterTotal FAEEs286% higher than control strain acs.org
S. cerevisiae with heterologous Type-I FAS from B. ammoniagenesTotal FAEEs6.3-fold increase in titer illinois.edu

Synthetic Methodologies and Chemical Derivatization of Ethyl Trans 2 Octenoate

Conventional Chemical Synthesis Routes

Fischer–Speier Esterification and Related Processes

The Fischer-Speier esterification is a classic and widely utilized method for the synthesis of esters, including ethyl trans-2-octenoate. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. wikipedia.orgmasterorganicchemistry.com In the context of ethyl trans-2-octenoate, trans-2-octenoic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester product, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.comorganic-chemistry.org Techniques such as azeotropic distillation using a Dean-Stark apparatus or the use of drying agents like molecular sieves are often employed to remove water and shift the equilibrium to favor ester production. organic-chemistry.org

Commonly used catalysts for Fischer-Speier esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids. wikipedia.orgorganic-chemistry.org The reaction is typically carried out by refluxing the mixture of the carboxylic acid and alcohol with the catalyst, often without a solvent or in a non-polar solvent like toluene (B28343) or hexane (B92381). wikipedia.org Reaction times can vary from one to ten hours at temperatures ranging from 60 to 110 °C. wikipedia.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Table 1: Catalysts and Conditions for Fischer-Speier Esterification

CatalystTypical ConditionsKey Features
Sulfuric Acid (H₂SO₄)Reflux with excess alcoholStrong, inexpensive, and effective catalyst. researchgate.netmdpi.com
p-Toluenesulfonic Acid (TsOH)Reflux, often with azeotropic water removalSolid, less corrosive alternative to H₂SO₄. wikipedia.orgmdpi.com
Lewis Acids (e.g., Sc(OTf)₃)Milder conditionsSuitable for sensitive substrates. wikipedia.org
Tetrabutylammonium tribromide (TBATB)Room temperature, short reaction timeUnconventional catalyst, high yield without water removal. wikipedia.org

Wittig and Horner–Wadsworth–Emmons Reaction Pathways

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the formation of carbon-carbon double bonds and are instrumental in the synthesis of α,β-unsaturated esters like ethyl trans-2-octenoate. wikipedia.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org To synthesize ethyl trans-2-octenoate via this pathway, a suitable aldehyde would be reacted with a phosphorus ylide containing the ethyl acetate (B1210297) moiety. The reaction typically proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgumass.edu A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org However, the stereoselectivity can be an issue, often yielding a mixture of E and Z isomers, although modifications like the Schlosser modification can favor the E-alkene. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide. wikipedia.org This reaction almost exclusively produces the (E)-alkene, making it particularly well-suited for the synthesis of ethyl trans-2-octenoate. wikipedia.org The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. wikipedia.orgpitt.edu The E-selectivity can be further enhanced by using specific bases and reaction conditions. For instance, using lithium tert-butoxide as the base in hexane has been shown to improve E-isomer selectivity. researchgate.net

Table 2: Comparison of Wittig and HWE Reactions for Alkene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus ylide (e.g., Ph₃P=CHR)Phosphonate carbanion (e.g., (EtO)₂P(O)CHR⁻)
Stereoselectivity Often gives a mixture of (E) and (Z) isomersPredominantly forms the (E)-isomer. wikipedia.org
Byproduct Triphenylphosphine oxide (often difficult to separate)Water-soluble dialkylphosphate salt (easy to remove). wikipedia.org
Reactivity of Reagent Less nucleophilic, more basicMore nucleophilic, less basic. wikipedia.org

Diastereoselective Allylation and Building Block Synthesis

Diastereoselective allylation reactions are a sophisticated strategy for constructing chiral building blocks that can be precursors to compounds like ethyl trans-2-octenoate. These reactions involve the addition of an allyl group to a carbonyl compound in a way that preferentially forms one diastereomer over another.

One notable example is the Nozaki-Hiyama-Kishi (NHK) reaction, which involves the chromium(II)-mediated allylation of an aldehyde. rsc.org By using a chiral auxiliary or a chiral catalyst, this reaction can be rendered highly diastereoselective. For instance, the allylation of an aldehyde with a chiral allylbromide can lead to the formation of a β-hydroxy intermediate with high diastereoselectivity. rsc.org This intermediate can then be further elaborated through a series of steps, including oxidation and esterification, to yield the target α,β-unsaturated ester.

The synthesis of complex natural products often relies on the creation of specific stereocenters through such diastereoselective reactions. For example, the synthesis of certain secosteroids involves the diastereoselective alkylation of a precursor to introduce a specific side chain, which can then be chemically modified to create the desired final structure. taltech.ee These methods, while often multi-step, provide precise control over the stereochemistry of the final product.

Chemo-Enzymatic and Biocatalytic Synthesis

Lipase-Catalyzed Esterification

Enzymatic synthesis, particularly using lipases, has emerged as a green and highly selective alternative to conventional chemical methods for producing esters like ethyl trans-2-octenoate. nih.gov Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. mdpi.com Their use in organic synthesis is advantageous due to their high selectivity (regio- and enantioselectivity), mild reaction conditions, and reduced formation of byproducts. nih.gov

For the synthesis of flavor esters, lipase-catalyzed esterification is typically carried out by reacting a carboxylic acid with an alcohol. nih.gov The reaction is reversible, and strategies to shift the equilibrium towards the product, such as removing water, are often employed. tandfonline.com Immobilized lipases are frequently used to improve enzyme stability, facilitate recovery and reuse, and enable continuous operation. mdpi.com A well-known example is Novozym 435, an immobilized lipase (B570770) from Candida antarctica B, which is known for its high efficiency and broad substrate specificity. tandfonline.comresearchgate.net

The choice of lipase is crucial as different lipases exhibit varying substrate selectivities. researchgate.net For instance, lipases from Rhizomucor miehei and Candida antarctica have shown high activity in the synthesis of various flavor esters. lmaleidykla.lt

Optimization of Bioreaction Systems (e.g., Solvent-free, Biphasic)

Optimizing the reaction system is critical for the efficiency and economic viability of biocatalytic ester synthesis. Two prominent approaches are solvent-free systems and biphasic systems.

Solvent-free systems are highly attractive from a green chemistry perspective as they eliminate the need for organic solvents, which are often toxic and difficult to remove. mdpi.com These systems increase the concentration of reactants, leading to higher volumetric productivity. mdpi.com However, high substrate concentrations can sometimes lead to enzyme inhibition. researchgate.net Response surface methodology (RSM) is a statistical tool often used to optimize parameters such as temperature, enzyme loading, and substrate molar ratio to maximize conversion in solvent-free systems. researchgate.netresearchgate.net

Biphasic systems , typically consisting of an aqueous phase containing the enzyme and an organic phase containing the substrates and products, offer several advantages. sdu.dk They can overcome issues of substrate or product inhibition by partitioning the compounds between the two phases. The aqueous phase provides a suitable environment for the enzyme, while the organic phase serves as a reservoir for the lipophilic substrates and esters. sdu.dk However, mass transfer between the phases can be a limiting factor, often requiring vigorous stirring. sdu.dk Pickering emulsions, stabilized by solid particles, have been explored as a way to create a large interfacial area for the biotransformation, thereby enhancing reaction rates. sdu.dk

Table 3: Comparison of Bioreaction Systems for Ester Synthesis

SystemAdvantagesDisadvantagesOptimization Strategies
Solvent-Free High volumetric productivity, no solvent waste, greener process. mdpi.comPotential for substrate/product inhibition, high viscosity. researchgate.netOptimization of temperature, enzyme loading, and substrate ratio using RSM. researchgate.netresearchgate.net
Biphasic Overcomes inhibition, provides a favorable environment for the enzyme. sdu.dkMass transfer limitations, requires phase separation, use of organic solvents. sdu.dkUse of Pickering emulsions, optimization of stirring, choice of biocompatible solvent. sdu.dk

Stereoselective Synthesis and Chiral Control

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the creation of biologically active molecules and advanced materials. For ethyl trans-2-octenoate, its α,β-unsaturated ester functionality serves as a key handle for introducing chirality in a controlled manner. This section explores methodologies for achieving stereoselective transformations of ethyl trans-2-octenoate, focusing on enantioselective cis-dihydroxylation and the subsequent preparation of optically pure dihydroxy esters. These methods provide access to valuable chiral building blocks derived from an achiral starting material.

Enantioselective cis-Dihydroxylation of α,β-Unsaturated Esters

Enantioselective cis-dihydroxylation is a powerful and direct strategy for the synthesis of syn-2,3-dihydroxy esters from α,β-unsaturated esters like ethyl trans-2-octenoate. chinesechemsoc.org This transformation introduces two adjacent stereocenters in a single step with high levels of stereocontrol. Various catalytic systems have been developed for this purpose, including those based on metals such as osmium, manganese, ruthenium, and palladium, as well as organocatalytic approaches. chinesechemsoc.org

Among these, the Sharpless Asymmetric Dihydroxylation (SAD) has emerged as a highly reliable and practical method. chinesechemsoc.org The SAD reaction typically employs osmium tetroxide as the catalyst in combination with a chiral ligand, most commonly a derivative of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). google.comgoogle.com A co-oxidant, such as potassium ferricyanide(III), is used to regenerate the osmium catalyst, allowing it to be used in substoichiometric amounts. ncl.res.in

The choice of the chiral ligand is crucial as it dictates the facial selectivity of the dihydroxylation, leading to the preferential formation of one enantiomer of the diol over the other. For instance, ligands derived from DHQD often favor the formation of the (2R, 3S)-diol, while DHQ-derived ligands typically yield the (2S, 3R)-diol. The reaction is known to be ligand-accelerated, where the chiral ligand not only induces asymmetry but also increases the rate of the reaction. google.com

Recent advancements have explored the use of non-heme iron catalysts as mimics of Rieske dioxygenases, which naturally catalyze the cis-dihydroxylation of C=C double bonds. chinesechemsoc.org These bio-inspired systems offer an alternative to traditional osmium-based methods and have shown excellent enantioselectivities (97–99% ee) for the cis-dihydroxylation of various α,β-unsaturated esters, including ethyl trans-2-octenoate. chinesechemsoc.org The reaction is typically carried out under aerobic conditions using hydrogen peroxide as the oxidant. chinesechemsoc.org

The general procedure for enantioselective cis-dihydroxylation involves adding the oxidant to a solution of the α,β-unsaturated ester and the catalyst in a suitable solvent, such as a mixture of t-butanol and water for the SAD reaction, or methanol (B129727) for the iron-catalyzed systems. chinesechemsoc.orgorgsyn.org The reaction temperature can be controlled to optimize enantioselectivity, with lower temperatures often leading to higher enantiomeric excesses. google.com

Preparation of Optically Pure Dihydroxy Esters

The direct product of the enantioselective cis-dihydroxylation of ethyl trans-2-octenoate is an optically enriched ethyl 2,3-dihydroxyoctanoate. To obtain optically pure material, which is often required for applications in total synthesis or as chiral synthons, further purification or resolution may be necessary.

One common method to determine the enantiomeric excess (ee) of the diol product is through chiral High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase. chinesechemsoc.org Alternatively, the diol can be converted into a diastereomeric derivative, such as a Mosher ester, and analyzed by NMR spectroscopy. orgsyn.org

In cases where the enantioselectivity of the dihydroxylation is not perfect, recrystallization can often be employed to enhance the enantiomeric purity of the major diastereomer. orgsyn.org The crystalline nature of many diols facilitates this purification method, allowing for the isolation of enantiomerically pure material (>99% ee). orgsyn.org

Research has demonstrated that the cis-dihydroxylation of ethyl trans-2-octenoate can proceed with high yields and enantioselectivities. For example, using a non-heme iron catalyst, ethyl trans-2-octenoate was converted to the corresponding optically pure dihydroxy ester with an excellent enantioselectivity of 98% ee. chinesechemsoc.org Similarly, the Sharpless Asymmetric Dihydroxylation has been shown to be effective, yielding the diol with good enantioselectivity. google.com The resulting optically pure ethyl (2R,3S)-2,3-dihydroxyoctanoate or its (2S,3R)-enantiomer are versatile chiral building blocks. For instance, these diols have been utilized in the synthesis of optically pure β-lactam structures, which are core components of many antibiotic drugs. google.comgoogle.com

The practicality of these methods has been demonstrated on a gram scale without a loss of enantioselectivity, highlighting their potential for industrial applications. chinesechemsoc.org The ability to reliably produce these optically pure dihydroxy esters from an inexpensive and readily available starting material like ethyl trans-2-octenoate underscores the significance of stereoselective synthesis in modern organic chemistry. chinesechemsoc.org

Advanced Analytical Characterization and Quantification of Ethyl Trans 2 Octenoate

Chromatographic Techniques for Volatilomic Profiling

Volatilomics, the comprehensive analysis of volatile organic compounds (VOCs), heavily relies on chromatographic techniques to separate and identify individual components within a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the definitive identification and quantification of ethyl trans-2-octenoate. In this technique, volatile compounds are separated in a gas chromatograph before being ionized and detected by a mass spectrometer, which provides a unique mass spectrum or "fingerprint" for the compound.

Research studies have frequently employed GC-MS to analyze the volatile profiles of fruits and fermented beverages where ethyl trans-2-octenoate is a component. For instance, in the analysis of fermented sea buckthorn juice, GC-MS was used to characterize and quantify a range of volatile compounds, including ethyl trans-2-octenoate. researchgate.net Similarly, studies on 'Nanguo' pears have utilized GC-MS to measure changes in volatile esters, identifying ethyl trans-2-octenoate as part of the fruit's flavor profile. usp.br The technique is sensitive enough to detect and quantify this compound even at trace levels. researchgate.net

Specific instrument parameters are critical for successful analysis. Researchers often use capillary columns like the HP-INNOWax or HP-5MS for optimal separation of volatile esters. researchgate.netusp.br The temperature programming of the GC oven is carefully controlled to ensure the sequential elution of compounds, with typical programs starting at a low temperature (e.g., 40-50°C) and gradually increasing to over 200°C. researchgate.netusp.br

Table 1: Examples of GC-MS Parameters for Ethyl trans-2-octenoate Analysis

Parameter Study 1: Fermented Juice researchgate.net Study 2: Pear Analysis usp.br
Instrument Agilent 8890-7000D Agilent 7890N/5975
Column HP-INNOWax (30 m × 250 μm × 0.25 μm) HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium Helium (1.2 mL/min)
Inlet Temp. 250°C 250°C
Oven Program 40°C, ramp to 180°C, then to 230°C 40°C (5 min), ramp to 120°C
MS Detector Ion Source: 230°C Ion Source: 230°C, Quadrupole: 150°C

While GC-MS is excellent for identification, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile compounds like ethyl trans-2-octenoate. The FID detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon analyte, making it ideal for accurate concentration measurements.

In the quality analysis of spirits such as Baijiu, GC-FID has been used to determine the content of major flavor components. Although a study identified ethyl trans-2-octenoate using the more sensitive GC-MS, GC-FID was employed in the same study to quantify the more abundant esters, alcohols, and other key flavor compounds, demonstrating its role in comprehensive flavor analysis.

Advanced Sample Preparation and Extraction Techniques

The analysis of trace volatile compounds requires an effective pre-concentration and extraction step to isolate them from the sample matrix.

Dispersive Liquid–Liquid Microextraction (DLLμE) is a rapid and efficient microextraction technique. It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for the transfer of analytes from the sample to the extraction solvent. While it is a powerful technique for a variety of organic analytes, specific published applications focusing solely on the use of DLLμE for the extraction of ethyl trans-2-octenoate are not widely documented in the reviewed literature. However, its general applicability for extracting esters from aqueous matrices suggests it is a viable, though less commonly reported, method for this compound.

Headspace Solid-Phase Microextraction (HS-SPME) is the most frequently cited method for extracting ethyl trans-2-octenoate from solid and liquid samples prior to GC analysis. researchgate.net This solvent-free technique integrates extraction and concentration into a single step. researchgate.net A fused-silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace (the gas phase) above the sample. researchgate.net Volatile compounds, including ethyl trans-2-octenoate, partition from the sample into the headspace and are then adsorbed onto the fiber. researchgate.net

The efficiency of HS-SPME is influenced by several factors, as detailed in various studies. To enhance the release of volatiles from the sample matrix, the sample is often heated (e.g., to 45°C or 60°C) and may be agitated. researchgate.netusp.br The addition of salt (NaCl) to the sample is a common practice as it increases the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their transfer to the headspace. researchgate.net After an equilibrium or pre-equilibrium period (e.g., 30 minutes), the fiber is withdrawn and inserted directly into the hot inlet of a gas chromatograph, where the adsorbed volatiles are thermally desorbed for analysis. researchgate.net

Table 2: Common HS-SPME Conditions for Ethyl trans-2-octenoate Extraction

Parameter Study 1: Fermented Juice researchgate.net Study 2: Pear Analysis usp.br
Fiber Type 50/30 μm DVB/CAR/PDMS Not specified, but common for volatiles
Sample Prep 5 mL sample + 1 g NaCl 3.0 g sample + 5 mL saturated NaCl
Incubation Temp. 45°C 45°C
Incubation Time 15 min (equilibration) 10 min (equilibration)
Extraction Time 30 min Not specified

Chemometric and Multivariate Statistical Analysis for Discrimination and Marker Identification

When analyzing complex datasets generated from volatilomic profiling, which can contain hundreds of compounds, chemometric and multivariate statistical methods are essential for interpreting the results. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to identify patterns and relationships within the data. google.com

PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. google.com It can be used to visualize the grouping of samples based on their volatile profiles. For instance, in studies of alcoholic beverages, PCA can differentiate between samples based on production method or origin by analyzing the variance in their complete volatile fingerprint, which would include compounds like ethyl trans-2-octenoate. google.com

These statistical tools can help identify which volatile compounds are most significant in distinguishing between different sample groups. In this context, ethyl trans-2-octenoate could be identified as a chemical marker for a particular fruit variety, fermentation process, or storage condition if its concentration consistently varies in a statistically significant way across different groups. researchgate.net For example, partial least squares regression can be used to build models that correlate volatile compound data with specific attributes, showing the relationships between metabolites and the resulting volatile compounds. researchgate.net

Biological Activities and Mechanistic Investigations of Ethyl Trans 2 Octenoate

Antimicrobial and Anti-Biofilm Properties

Recent research has highlighted the potential of Ethyl trans-2-octenoate as an agent capable of combating bacterial persistence, a phenomenon where a subpopulation of bacteria survives antibiotic treatment.

Inhibition of Bacterial Persister Cell Formation (e.g., Escherichia coli)

Ethyl trans-2-octenoate has demonstrated significant efficacy in reducing the formation of persister cells in Escherichia coli. When exposed to antibiotics such as ciprofloxacin (B1669076) or ampicillin, the presence of this compound can lead to a substantial decrease in the number of surviving dormant cells. Studies have shown that along with other medium-chain unsaturated fatty acid ethyl esters, it can decrease the level of E. coli persister formation by up to 110-fold. This suggests a mechanism that disrupts the ability of bacteria to enter a dormant state, which is a key characteristic of persister cells.

Table 1: Effect of Ethyl trans-2-octenoate on Escherichia coli Persister Cell Formation

Compound Target Organism Effect Reference
Ethyl trans-2-octenoate Escherichia coli Up to 110-fold decrease in persister cell formation foodb.ca

Regulation of Antitoxin Systems (e.g., HipB)

The mechanism behind the reduction in persister cell formation by Ethyl trans-2-octenoate involves the regulation of toxin-antitoxin (TA) systems within the bacteria. Specifically, it has been found to influence the antitoxin HipB. The HipBA system is a well-characterized TA module in E. coli where HipA is a toxin that can induce a state of dormancy, and HipB is its cognate antitoxin that neutralizes it. By regulating HipB, Ethyl trans-2-octenoate interferes with this delicate balance, leading to an inhibition of bacterial persistence.

Roles in Broader Biological Processes

Beyond its antimicrobial properties, Ethyl trans-2-octenoate is also recognized for its involvement in fundamental biological processes, particularly in the realm of lipid metabolism and cellular maintenance.

Involvement in Lipid Transport and Metabolism

Ethyl trans-2-octenoate, as a fatty acid ester, is implicated in the transport and metabolism of lipids. foodb.ca Fatty acid esters are integral to the biochemical pathways responsible for the movement and processing of fatty acids within biological systems. While specific in-depth research on the direct role of Ethyl trans-2-octenoate in these processes is ongoing, its classification within this molecular family points to its participation in the intricate network of lipid management.

Functions as a Nutrient and Membrane Stabilizer

The compound is also identified as having roles as both a nutrient and a membrane stabilizer. foodb.ca As a nutrient, it can likely be utilized by organisms as a carbon and energy source. Its function as a membrane stabilizer suggests it may contribute to the integrity and fluidity of cellular membranes, which is crucial for various cellular functions.

Table 2: Broader Biological Roles of Ethyl trans-2-octenoate

Biological Role Description Reference
Nutrient Can be utilized as a source of energy and carbon. foodb.ca
Membrane Stabilizer Contributes to the structural integrity of cell membranes. foodb.ca

Research Applications in Food and Fragrance Science

Contribution to Flavor and Aroma Profiles

Ethyl trans-2-octenoate is a volatile compound that plays a crucial role in defining the sensory characteristics of various food products and contributes to the creation of appealing fragrances. netascientific.comchemimpex.com Its distinct aroma is generally characterized as fruity, with nuances of pear, pineapple, and green notes. thegoodscentscompany.comfragranceu.com

Impact on Fruity and Floral Notes in Food Products

The presence and concentration of ethyl trans-2-octenoate have a discernible impact on the fruity and floral notes of several food items, including pears, whiskey, and dairy products.

Pears:

Research has identified ethyl trans-2-octenoate as a contributor to the characteristic aroma of pears, particularly the 'Nanguo' pear (Pyrus ussuriensis). pan.olsztyn.plcabidigitallibrary.orgmdpi.com In a study on the volatile compounds of 'Nanguo' pears during shelf life, ethyl (E)-2-octenoate was detected at high concentrations, especially after 21 days of storage. mdpi.com Another study on the effects of freeze-thaw cycles on 'Nanguo' pear flavor showed that the concentration of ethyl trans-2-octenoate varied with the number of cycles, indicating its role in the changing flavor profile of the fruit under different processing conditions. pan.olsztyn.pl The table below illustrates the changes in ethyl trans-2-octenoate concentration in Nanguo pear flesh under different freeze-thaw conditions.

Treatment GroupConcentration of Ethyl trans-2-octenoate (μg/kg)
Fresh9.45
Slow Freezing - Freeze-Thaw 113.23
Slow Freezing - Freeze-Thaw 216.83
Slow Freezing - Freeze-Thaw 320.31
Fast Freezing - Freeze-Thaw 114.79
Fast Freezing - Freeze-Thaw 216.60
Fast Freezing - Freeze-Thaw 312.50

Data adapted from a study on the effects of freeze-thaw cycles on the flavor of Nanguo Pear. pan.olsztyn.pl

Whiskey:

Dairy Products:

In the context of dairy products, ethyl trans-2-octenoate is described as having a "fatty green, slightly cheesy" odor. fragranceu.com The generation of fruity flavors in dairy foods can be achieved through the production of ethyl esters of fatty acids, enhancing consumer acceptance. researchgate.net While detailed studies on the specific impact of ethyl trans-2-octenoate are limited, its characteristic aroma profile suggests a potential role in creating specific flavor notes in certain dairy products. fragranceu.comresearchgate.net One study identified ethyl octanoate (B1194180) as a volatile compound in some cheeses. researchgate.net

Influence on Sensory Perception and Taste Modulation

The interaction between aroma and taste is a complex phenomenon, and certain volatile compounds can modulate the perception of basic tastes like sweetness.

Research into the effect of volatile compounds on sweetness perception has shown that some fruity aromas can enhance the perceived sweetness of a product. researchgate.netsciopen.com This allows for the potential reduction of sugar content in foods and beverages without compromising taste. researchgate.net While many fruity esters have been shown to enhance sweetness, a patent for compositions and methods for modifying the perception of sweet taste suggests that ethyl octanoate may have a negative association with sweetness, potentially suppressing it. google.com It is important to note that this finding is for ethyl octanoate, and further research is needed to determine if ethyl trans-2-octenoate has a similar effect. The study of odor-induced taste enhancement is an active area of research, with findings indicating that the context of the food matrix and the specific combination of aroma compounds are crucial. researchgate.netresearchgate.net

Functional Uses as a Flavoring Agent in Food Systems

Ethyl trans-2-octenoate is recognized as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 3643. nih.govsigmaaldrich.com It is used in a variety of food products to impart a fruity flavor. nih.govthegoodscentscompany.com Its applications include beverages, confectionery, and other food items where a fruity, pear-like, or tropical note is desired. netascientific.comthegoodscentscompany.com The typical taste of ethyl trans-2-octenoate is described as fruity, green, pineapple, juicy, and tropical, with oily and fatty undertones. fragranceu.com

Flavor Stability and Aging Studies in Complex Matrices

The stability of flavor compounds is a critical factor in maintaining the sensory quality of food and beverage products over time. Research on the stability of ethyl octanoate in beer has shown that it can be one of the least stable esters, with its concentration decreasing during storage, particularly at room temperature. researchgate.net The release of flavor compounds like ethyl octanoate from beverages is a complex process influenced by factors such as the food matrix and the presence of other components like fats and proteins. acs.orgnih.gov While these studies provide insights into the behavior of the related compound ethyl octanoate, specific research on the flavor stability and aging of ethyl trans-2-octenoate in various complex matrices is an area that would benefit from further investigation to better understand its behavior and ensure product consistency.

Safety and Toxicological Considerations of Ethyl Trans 2 Octenoate Academic Research Perspective

Regulatory Evaluations and Acceptable Daily Intake (ADI) Assessments by International Bodies (e.g., JECFA, FEMA GRAS)

Ethyl trans-2-octenoate has been evaluated by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). These evaluations have established its safety for use as a flavouring agent at current intake levels.

In 2008, JECFA assessed Ethyl trans-2-octenoate as part of a group of aliphatic, linear, α,β-unsaturated aldehydes, acids, and related esters. fao.org The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". fao.orgnih.gov Consequently, a specific Acceptable Daily Intake (ADI) value was not deemed necessary. nih.gov The substance is identified by JECFA number 1812. nih.govflavordata.com

The Flavor and Extract Manufacturers Association has designated Ethyl trans-2-octenoate as Generally Recognized as Safe (GRAS). flavordata.com It is listed under FEMA number 3643. nih.govthegoodscentscompany.com The FEMA Expert Panel utilizes a comprehensive review of scientific evidence to make GRAS determinations for flavouring substances. thegoodscentscompany.com

The European Food Safety Authority (EFSA) also reviews flavouring substances, often considering the evaluations done by JECFA. europa.eueuropa.eu Ethyl trans-2-octenoate is included in their assessments of flavouring groups and is considered safe under the current estimated dietary intake levels. flavordata.comeuropa.eu

Mechanistic Investigations of Biological Effects (General Toxicological Studies)

Specific mechanistic toxicological studies exclusively focused on Ethyl trans-2-octenoate are limited in publicly available literature. fishersci.comthermofisher.com Safety data sheets for the compound often note that the toxicological properties have not been fully investigated. fishersci.comthermofisher.com

The safety assessment of Ethyl trans-2-octenoate relies on the toxicological data available for the group of α,β-unsaturated esters to which it belongs. The primary metabolic pathway for these esters is considered to be hydrolysis into their corresponding alcohol (ethanol) and α,β-unsaturated carboxylic acid (trans-2-octenoic acid). inchem.org These resulting products are then expected to enter well-established metabolic pathways. inchem.orgcir-safety.org Ethanol (B145695) is metabolized via alcohol dehydrogenase, while trans-2-octenoic acid is expected to be metabolized through the fatty acid β-oxidation pathway. inchem.org The evaluation by expert panels like JECFA presumes this metabolic fate, which suggests the substance would not pose a safety concern at the low levels associated with its use as a flavouring agent. inchem.org

Comparative Safety Assessments with Related α,β-Unsaturated Esters

The safety of Ethyl trans-2-octenoate is best understood in the context of its chemical class: α,β-unsaturated esters. Regulatory bodies like JECFA and EFSA employ a group-based evaluation for flavouring agents, a method that leverages structure-activity relationships. europa.eueuropa.euinchem.org Ethyl trans-2-octenoate is part of a large group of aliphatic linear α,β-unsaturated alcohols, aldehydes, acids, and related esters that have been evaluated together. fao.orgeuropa.eu

This comparative approach is based on several key principles:

Shared Metabolic Pathways: These substances are predicted to be hydrolyzed to their corresponding alcohols and carboxylic acids. inchem.org Since the metabolic fate is similar across the group, the toxicological data for representative members can be extrapolated to others.

Threshold of Toxicological Concern (TTC): For substances with low dietary exposure, such as many flavouring agents, the TTC principle is applied. caa.go.jp This approach establishes a human exposure threshold below which there is a very low probability of an adverse health effect. caa.go.jp The estimated daily intakes for the group of α,β-unsaturated esters, including Ethyl trans-2-octenoate, fall below the TTC for their structural class, supporting their safety. inchem.orgcaa.go.jp

Structural Class: Ethyl trans-2-octenoate belongs to JECFA's Structural Class I. fao.org Substances in this class are considered to have simple chemical structures and efficient metabolic pathways, suggesting a lower order of toxicity. inchem.org

Table 2: Mentioned Chemical Compounds

Compound Name
Ethyl trans-2-octenoate
Ethanol
trans-2-Octenoic acid
Ethyl trans-2-butenoate
Ethyl trans-2-hexenoate
2-Ethylhexanoic acid

Q & A

Basic Research Questions

Q. How can Ethyl trans-2-octenoate be reliably identified and quantified in complex biological or environmental matrices?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) for volatile compound isolation. Internal standards (e.g., deuterated analogs) improve quantification accuracy. For example, studies on grape aroma profiles quantified Ethyl trans-2-octenoate at 0.98–2.95 μg/L under varying agricultural conditions using GC-MS . Calibration curves should be validated against certified reference materials, such as those listed in purity standards (e.g., 98+% Kosher-certified samples) .

Q. What spectroscopic and chromatographic methods are optimal for characterizing Ethyl trans-2-octenoate’s structural and stereochemical properties?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemical configuration, as demonstrated in Stille coupling syntheses where trans-isomers showed distinct δ 5.79 (d, J = 15.4 Hz) and 6.94 (dt, J = 15.4, 6.6 Hz) peaks . Infrared spectroscopy (IR) confirms ester functional groups via C=O stretches at ~1730 cm⁻¹ . High-performance liquid chromatography (HPLC) with chiral columns can separate cis/trans isomers for purity assessment .

Q. How do environmental factors influence Ethyl trans-2-octenoate concentrations in plant-derived products?

  • Methodology : Controlled agronomic experiments (e.g., varying vine trellising systems) paired with multivariate analysis (ANOVA, PCA) reveal correlations. For instance, Ethyl trans-2-octenoate levels in grapes ranged from 0.27–2.95 μg/L, significantly affected by canopy density and sunlight exposure . Replicate sampling and climate-controlled growth chambers minimize confounding variables .

Advanced Research Questions

Q. How can stereochemical yield be optimized in catalytic syntheses of Ethyl trans-2-octenoate?

  • Methodology : Adjust palladium catalyst systems (e.g., BnPdCl(PPh₃)₂) and solvent polarity to favor trans-selectivity. In Stille couplings, benzene solvent and 90:10 trans/cis stannane precursors achieved 85% yield with 90:10 trans/cis ratio . Kinetic studies (e.g., Arrhenius plots) and density functional theory (DFT) simulations can model transition states to refine catalytic conditions.

Q. What statistical approaches resolve contradictions in reported concentration ranges of Ethyl trans-2-octenoate across studies?

  • Methodology : Meta-analysis with random-effects models accounts for heterogeneity in agricultural or extraction protocols. For example, discrepancies in grape (0.27–2.95 μg/L) vs. fish muscle (0.564 μg/g) concentrations may stem from matrix effects or detection limits. Sensitivity analysis and Cochran’s Q test evaluate study bias .

Q. What mechanistic pathways explain Ethyl trans-2-octenoate’s formation in postharvest fruit metabolism?

  • Methodology : Isotopic labeling (e.g., ¹³C-glucose tracers) tracks precursor incorporation via β-oxidation of fatty acids or enzymatic esterification. Enzymatic assays (e.g., lipoxygenase, alcohol acyltransferase activity) in model systems (e.g., Vitis vinifera) identify rate-limiting steps. Compare wild-type vs. transgenic lines to validate gene function .

Q. How can computational models predict Ethyl trans-2-octenoate’s interactions in olfactory receptor binding?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) with human olfactory receptors (e.g., OR2W1) identify key binding residues. Validate predictions via surface plasmon resonance (SPR) or calcium imaging in heterologous cell systems. Correlate binding affinity with sensory panel data on odor thresholds .

Methodological Considerations

  • Data Integrity : Use attention-check questions in sensory studies (e.g., "Describe the sample’s aroma in free-text") to detect fraudulent responses .
  • Reproducibility : Publish raw NMR/GC-MS spectra and synthetic protocols in repositories with FAIR metadata (e.g., Figshare, Zenodo) .
  • Conflict Resolution : Engage interdisciplinary peer review to address methodological flaws (e.g., unblinded analyses, small sample sizes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (E)-oct-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl (E)-oct-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.